2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile
Overview
Description
2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile is a chemical compound with the molecular formula C5H6N2O2 and a molecular weight of 126.11 g/mol . This compound belongs to the class of oxazolidinones, which are known for their diverse applications in various fields, including pharmaceuticals and organic synthesis .
Mechanism of Action
Target of Action
Oxazolidine derivatives, to which this compound belongs, are known to be key intermediates in the production of many biologically active compounds .
Mode of Action
For instance, they participate in metal-free domino annulation/Mannich reactions and transition metal-catalyzed cascade reactions .
Biochemical Pathways
Oxazolidine derivatives are known to be involved in a variety of biochemical pathways due to their role as intermediates in the synthesis of many biologically active compounds .
Result of Action
Given its classification as an oxazolidine derivative, it is likely involved in the synthesis of various biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of amino alcohols with nitriles in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like triethylamine (TEA) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, primary amines, and substituted oxazolidinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazolidin-2-one: A related compound with similar structural features but different functional groups.
Oxazoline: Another five-membered heterocycle with one nitrogen and one oxygen atom, used in various applications.
(2-Oxo-1,3-oxazolidin-5-yl)acetic acid: A derivative with an acetic acid group instead of a nitrile group.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-5-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c6-2-1-4-3-7-5(8)9-4/h4H,1,3H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGMWQJAZLQEAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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